3-(3-iso-Propylphenyl)thiophenol

Description

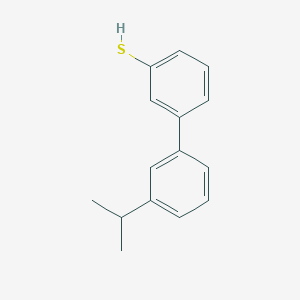

3-(3-iso-Propylphenyl)thiophenol is a substituted thiophenol derivative featuring a thiophenol (benzenethiol) core with a 3-iso-propylphenyl substituent at the 3-position. The iso-propyl group introduces steric bulk and electron-donating effects, which influence its chemical reactivity, solubility, and acidity compared to simpler thiophenols.

Properties

IUPAC Name |

3-(3-propan-2-ylphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16S/c1-11(2)12-5-3-6-13(9-12)14-7-4-8-15(16)10-14/h3-11,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDJFKHOTVWGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)C2=CC(=CC=C2)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iso-Propylphenyl)thiophenol can be achieved through several methods:

Reduction of Diaryl Disulfides: This method involves the reduction of diaryl disulfides using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding thiophenol.

C-S Coupling Reactions: Aryl iodides can be coupled with sulfur sources like sulfur powder in the presence of a copper catalyst (CuI) and a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) to form thiophenols.

Industrial Production Methods

Industrial production of thiophenols often involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on the desired yield, purity, and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-iso-Propylphenyl)thiophenol undergoes various chemical reactions, including:

Oxidation: Thiophenols can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Coupling Reactions: Thiophenols can undergo coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

Substitution: Various nucleophiles depending on the desired product

Coupling: Copper catalysts (CuI), bases (K2CO3), solvents (DMF)

Major Products Formed

Disulfides: Formed through oxidation

Biaryl Compounds: Formed through coupling reactions

Scientific Research Applications

Organic Synthesis

3-(3-iso-Propylphenyl)thiophenol serves as a crucial building block in the synthesis of more complex organosulfur compounds. Its thiol group allows for various chemical reactions, including:

- Oxidation to form disulfides

- Nucleophilic substitution reactions

- Coupling reactions with aryl halides

Research has highlighted several biological activities associated with this compound:

Antimicrobial Properties:

- Exhibits significant antimicrobial activity against various pathogens.

- Studies have shown it inhibits the growth of Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity:

- Demonstrates strong radical scavenging ability comparable to standard antioxidants like ascorbic acid.

- Evaluated using DPPH and ABTS assays.

Anticancer Potential:

- In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) indicate significant cell death.

- Flow cytometry analysis suggests increased apoptosis rates, activating caspase pathways.

Medicinal Chemistry

The compound's unique structure positions it as a potential therapeutic agent. Its ability to form covalent bonds with proteins and enzymes can modulate biological pathways, making it a candidate for drug development targeting various diseases.

Case Studies and Research Findings

Antioxidant Activity Study:

A study evaluated the antioxidant capacity of various thiophenols, including this compound, using DPPH and ABTS assays. The compound exhibited an IC50 value comparable to standard antioxidants, indicating strong radical scavenging ability.

Antimicrobial Efficacy Study:

A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound effectively inhibited bacterial growth, supporting its potential use in developing new antimicrobial agents.

Anticancer Activity Study:

In vitro studies showed that treatment with this compound resulted in significant cell death in human cancer cell lines. The mechanism involved increased apoptosis rates, suggesting therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 3-(3-iso-Propylphenyl)thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, influencing their function. This interaction can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- Thiophenol (PhSH): The parent compound lacks substituents, making its thiol group highly reactive. Its acidity (pKa ~6.5) allows rapid deprotonation to thiophenoxide (PhS⁻), a strong nucleophile .

- 3-(3-iso-Propylphenyl)thiophenol: The iso-propylphenyl group sterically hinders the thiol group, reducing nucleophilic reactivity. Electron-donating effects from the iso-propyl group increase the thiol’s pKa (estimated >7.5), making it less acidic than PhSH .

- 4-ISOPROPYLPHENYL-(3-THIENYL)METHANOL (CAS 13674-84-5): This compound replaces the thiol with a methanol group. The absence of a thiol eliminates nucleophilic reactivity, while the hydroxyl group exhibits lower acidity (pKa ~15–16) and reduced solubility in polar solvents compared to thiophenols .

Reactivity in Nucleophilic Substitutions

Thiophenol derivatives participate in nucleophilic aromatic substitution (SNAr) and related reactions. For example:

- 2,4-Dinitrofluorobenzene (DNFB) Reactions: Thiophenoxide ion (PhS⁻) reacts with DNFB in methanol with a second-order rate law (rate = k[PhS⁻][DNFB]) . This compound’s reduced acidity would lower the concentration of its deprotonated form (thiophenoxide), slowing reaction rates compared to PhSH.

- Fluorescent Probe Interactions: Thiophenols react with probes like TD-1 via nucleophilic cleavage of 2,4-dinitrophenyl ethers, releasing fluorescent phenols . The steric bulk of the iso-propylphenyl group may hinder access to the thiol, reducing reaction efficiency compared to unsubstituted thiophenol.

Physical and Spectral Properties

| Property | This compound | Thiophenol (PhSH) | 4-ISOPROPYLPHENYL-(3-THIENYL)METHANOL |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₄S | C₆H₆S | C₁₄H₁₆OS |

| Molecular Weight | ~190.3 g/mol | 110.18 g/mol | 232.34 g/mol |

| Acidity (pKa) | Estimated >7.5 | ~6.5 | ~15–16 (methanol group) |

| Solubility | Low in polar solvents | Moderate in polar solvents | Low in water, higher in organic solvents |

| Reactivity | Moderate nucleophilicity | High nucleophilicity | Non-nucleophilic |

Biological Activity

3-(3-iso-Propylphenyl)thiophenol is an organosulfur compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C15H16S, indicating the presence of a thiol group (-SH) attached to a phenyl ring that is further substituted with an iso-propyl group. This unique structure contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with various biomolecules, including proteins and enzymes. This interaction can modulate enzyme activity and influence cellular signaling pathways. The compound's aromatic ring also allows for π-π interactions and hydrogen bonding, enhancing its binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes and interfering with metabolic processes .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial in protecting cells from oxidative stress. By scavenging free radicals, it may help mitigate cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties. It is believed to inhibit key inflammatory pathways by interacting with cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the biosynthesis of inflammatory mediators .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial activity.

- Antioxidant Evaluation : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines, showing a dose-dependent increase in antioxidant enzyme activity .

- Anti-inflammatory Investigation : In a mouse model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory cytokine levels, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Thiophenol | Antimicrobial | Parent compound without iso-propyl group |

| 4-Methylthiophenol | Antioxidant | Methyl substitution at para position |

| 2,4-Dimethylthiophenol | Anti-inflammatory | Two methyl groups enhancing reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.